

# XEN907: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: XEN907

Cat. No.: B15584239

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **XEN907**, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pain research, neuroscience, and drug development.

## Chemical Structure and Physicochemical Properties

**XEN907** is a novel spirooxindole compound with the IUPAC name 1'-pentylspiro[6H-furo[2,3-f][1][2]benzodioxole-7,3'-indole]-2'-one.[1] Its chemical structure and key identifiers are presented below.

Chemical Structure:

 XEN907 Chemical Structure

Table 1: Chemical Identifiers and Physicochemical Properties of **XEN907**

Property	Value	Reference
IUPAC Name	1'-pentylspiro[6H-furo[2,3-f][1] [2]benzodioxole-7,3'-indole]-2'- one	[1]
Canonical SMILES	<chem>CCCCCN1C2=CC=CC=C2C2(C1=O)COC1=C2C=C2OCOC2=C1</chem>	[1]
Chemical Formula	C <sub>21</sub> H <sub>21</sub> NO <sub>4</sub>	[1]
Molecular Weight	351.40 g/mol	[1]
Exact Mass	351.1471 u	[1]
Appearance	Solid powder	[1]
Solubility	Soluble in DMSO	[1]
Storage	Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years)	[1]

## Pharmacological Properties

**XEN907** is a highly potent and selective blocker of the voltage-gated sodium channel NaV1.7, a key mediator of pain signaling.

## Mechanism of Action

The primary mechanism of action of **XEN907** is the inhibition of the NaV1.7 sodium channel. NaV1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli. By blocking this channel, **XEN907** effectively dampens the pain signals transmitted to the central nervous system.

## Pharmacodynamics

The primary pharmacodynamic effect of **XEN907** is the reduction of neuronal excitability in pain-sensing neurons. This is quantified by its inhibitory concentration (IC50) value.

Table 2: In Vitro Potency of **XEN907**

Parameter	Value	Species	Assay	Reference
IC50	3 nM	Human	Inhibition of NaV1.7	[1]

## Pharmacokinetics

Pharmacokinetic studies in rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of **XEN907**.

Table 3: Pharmacokinetic Parameters of **XEN907** in Rats

Parameter	Route	Dose	Value	Reference
Oral Bioavailability	p.o.	10 mg/kg	13%	
Cmax	p.o.	10 mg/kg	35 ng/mL	
AUClast	p.o.	10 mg/kg	143 h*ng/mL	
Terminal Elimination Half-life	i.v.	3 mg/kg	2.6 h	
Plasma Clearance	i.v.	3 mg/kg	9.4 L/h/kg	
Volume of Distribution	i.v.	3 mg/kg	35.0 L/kg	

## Metabolism

In vitro studies have shown that **XEN907** exhibits moderate stability in liver hepatocytes across different species. It has also been found to inhibit the cytochrome P450 enzyme CYP3A4 in a

recombinant human enzyme assay.

Table 4: Hepatocyte Stability of **XEN907**

Species	% Remaining after 2 hours
Rat	21%
Human	34%
Dog	46%

## Experimental Protocols

The following sections describe representative experimental methodologies for key assays used to characterize **XEN907**. These are based on standard industry practices and the available literature.

### IC50 Determination (Whole-Cell Patch-Clamp Electrophysiology)

This protocol describes a typical method for determining the half-maximal inhibitory concentration (IC50) of a compound on a specific ion channel, in this case, NaV1.7.



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Workflow for IC50 determination of **XEN907** on NaV1.7.

### In Vivo Pharmacokinetic Study

This protocol outlines a standard procedure for evaluating the pharmacokinetic profile of a test compound in a rodent model.



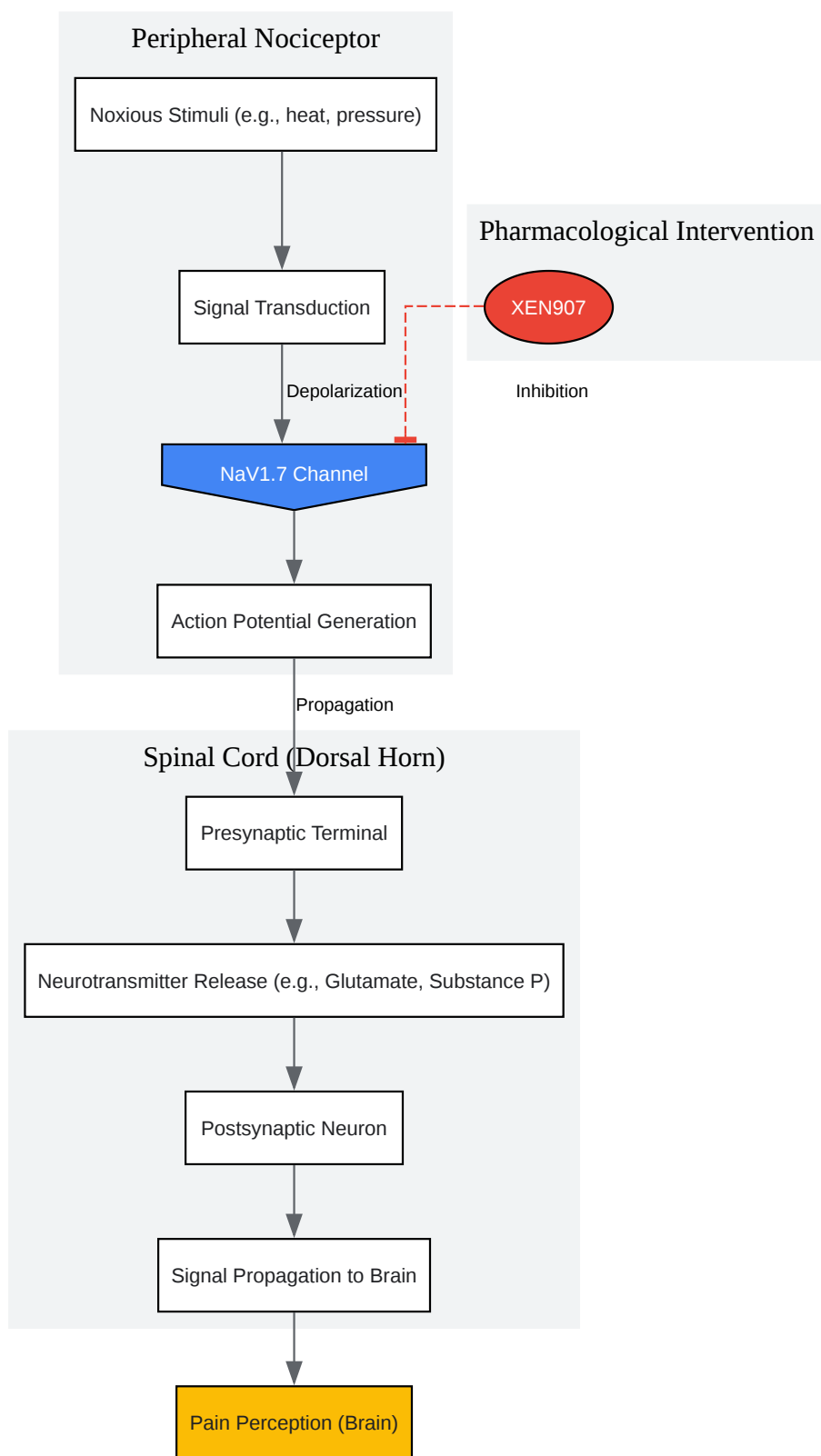
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Workflow for an in vivo pharmacokinetic study of **XEN907**.

## Hepatocyte Stability Assay

This protocol describes a common in vitro method to assess the metabolic stability of a compound in liver cells.





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## References

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